molecular formula C8H9FN2O4S B029281 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione CAS No. 145986-11-4

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Cat. No. B029281
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione involves several steps, starting from simpler compounds. Key strategies include nucleophilic substitution reactions and ring closure reactions to form the oxathiolane ring, a crucial feature of the molecule. The synthesis route is characterized by its efficiency in introducing the fluorine atom and the hydroxymethyl group in the correct stereochemical configuration. These methods are essential for achieving the desired biological activity of the compound (Rosen et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione has been elucidated using X-ray crystallography. This analysis reveals that the molecule adopts specific conformations that are crucial for its antiviral activity. The oxathiolane ring displays a S3′-exo envelope conformation, and the spatial arrangement of the fluoro and hydroxymethyl groups relative to the pyrimidine ring plays a critical role in the compound's interaction with biological targets (Roey et al., 1993).

Chemical Reactions and Properties

The compound participates in various chemical reactions due to its functional groups. It can undergo substitution reactions at the fluorine atom, contributing to its versatility as a synthetic intermediate. The presence of the hydroxymethyl group allows for further derivatization, enhancing its potential for developing analogs with varied biological activities. The compound's reactivity is significantly influenced by the oxathiolane ring, which affects its stability and reaction pathways (Miao et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of fluorine and the oxathiolane ring contributes to its relatively high stability under physiological conditions, making it suitable for medicinal applications. The compound's solubility in various solvents is crucial for its formulation as a pharmaceutical agent (Liu et al., 2014).

Chemical Properties Analysis

5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione exhibits a range of chemical properties that are pivotal to its biological activity. Its ability to form hydrogen bonds and interact with biological macromolecules is attributed to the specific arrangement of its functional groups. The compound's chemical stability and reactivity towards nucleophilic agents are also notable properties that influence its pharmacological profile (Garre et al., 2019).

Scientific Research Applications

In organic chemistry, small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . In metabolic research, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

  • Isotope Labeling in Metabolic Research

    • This compound can be used in metabolic research with stable isotope labeling . This allows researchers to study metabolic pathways in vivo in a safe manner .
    • The method involves introducing the isotope-labeled compound into the organism and tracking its metabolic pathway .
    • The results can provide valuable insights into the metabolic processes of the organism .
  • Chemical Reference in Organic Chemistry

    • This compound can be used as a chemical reference in organic chemistry .
    • The method involves using the compound as a reference for chemical identification, qualitative and quantitative detection .
    • The results can help in the study of the structure, reaction mechanism, and reaction kinetics of compounds .
  • Environmental Studies

    • This compound can be used in environmental studies .
    • The method involves using the compound to study environmental processes and phenomena .
    • The results can provide valuable insights into environmental dynamics and changes .
  • Clinical Diagnostics

    • This compound can be used in clinical diagnostics .
    • The method involves using the compound as a tracer in diagnostic tests .
    • The results can help in the detection and diagnosis of various diseases .
  • Newborn Screening

    • This compound can be used in newborn screening .
    • The method involves using the compound to screen newborns for certain metabolic or genetic disorders .
    • The results can provide early detection of potential health issues, allowing for prompt treatment .
  • Imaging

    • This compound can be used in imaging .
    • The method involves using the compound as a contrast agent in medical imaging techniques .
    • The results can enhance the visibility of certain tissues or structures, improving diagnostic accuracy .

properties

IUPAC Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932106
Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

CAS RN

145986-11-4, 143790-05-0
Record name Emtricitabine 5-fluorouracil
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Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
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Record name EMTRICITABINE 5-FLUOROURACIL
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